Ravoxertinib hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ravoxertinib hydrochloride is a novel small molecule inhibitor targeting extracellular signal-regulated kinase 1 and 2 (ERK1/2). It has shown promise in preclinical and clinical studies for its potential therapeutic effects, particularly in the treatment of various cancers and neurological disorders. The compound is known for its ability to inhibit the phosphorylation of ERK1/2, which plays a crucial role in cell proliferation, differentiation, and survival .
Applications De Recherche Scientifique
Ravoxertinib hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study ERK1/2 signaling pathways and their role in cellular processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancers, particularly those with aberrant ERK1/2 signaling. .
Industry: Utilized in the development of new pharmaceuticals targeting ERK1/2 pathways.
Mécanisme D'action
Target of Action
Ravoxertinib hydrochloride, also known as GDC-0994, is a novel small-molecule inhibitor that primarily targets Extracellular signal-regulated kinase 1 and 2 (Erk1/2) . Erk1/2 are key proteins in the MAPK/ERK pathway, which is involved in many cellular processes such as proliferation, differentiation, and cell cycle progression .
Mode of Action
This compound acts by inhibiting the activity of Erk1/2 . By doing so, it prevents the phosphorylation of Erk1/2, a process that is significantly increased in certain pathological conditions . This inhibition disrupts the MAPK/ERK signaling pathway, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is crucial for transmitting signals from receptors on the cellular surface to the DNA in the nucleus. It plays a key role in the regulation of diverse cellular processes, including growth, proliferation, differentiation, and survival . By inhibiting Erk1/2, this compound disrupts this pathway, potentially affecting these cellular processes .
Pharmacokinetics
It is known that the compound is orally bioavailable . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound’s inhibition of Erk1/2 has been shown to have several effects at the molecular and cellular levels. For instance, it can attenuate increases in Erk1/2 phosphorylation, improve long-term neurologic deficits, and decrease the expression of apoptosis-related and necroptosis-related factors . Moreover, it can attenuate neurobehavioral deficits, blood-brain barrier damage, and cerebral edema .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pathological environment in which the drug is used can affect its action. In a study involving a rat model of subarachnoid hemorrhage, this compound was found to improve long-term neurologic deficits . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Ravoxertinib Hydrochloride is a potent inhibitor of ERK1 and ERK2, with IC50 values of 6.1 nM and 3.1 nM respectively . It interacts with these enzymes, inhibiting their activity and thereby affecting the biochemical reactions they are involved in .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting ERK1 and ERK2, it affects the MAPK/ERK pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with ERK1 and ERK2, leading to their inhibition . This inhibition can result in changes in gene expression, affecting the production of proteins involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been shown to improve long-term neurologic deficits through early inhibition of ERK1/2 in experimental subarachnoid hemorrhage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to improve neurologic deficits, blood-brain barrier damage, and cerebral edema at certain dosages .
Metabolic Pathways
This compound is involved in the MAPK/ERK pathway . It interacts with the enzymes ERK1 and ERK2, affecting metabolic flux and metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ravoxertinib hydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Ravoxertinib hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities and properties .
Comparaison Avec Des Composés Similaires
Trametinib: Another inhibitor targeting the MAPK pathway, specifically MEK1/2.
Cobimetinib: A selective inhibitor of MEK1/2, used in combination with other therapies for cancer treatment.
Selumetinib: Targets MEK1/2 and is used in the treatment of neurofibromatosis type 1.
Uniqueness of Ravoxertinib Hydrochloride: this compound is unique in its selective inhibition of ERK1/2, which allows for more targeted disruption of the MAPK pathway compared to MEK inhibitors. This specificity may result in different therapeutic outcomes and side effect profiles, making it a valuable addition to the arsenal of MAPK pathway inhibitors .
Propriétés
IUPAC Name |
1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2.ClH/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14;/h2-11,18,30H,12H2,1H3,(H,24,26,27);1H/t18-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNVBUVHPAETTJ-GMUIIQOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.